1,3-二甲基-1,3-二氮杂环丁烷-2-酮;过氧化氢;氧钼;吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine is a combination of four chemical compounds that have been studied for their potential applications in scientific research.

科学研究应用

1. 1,3-二甲基-1,3-二氮杂环丁烷-2-酮及其相关化合物

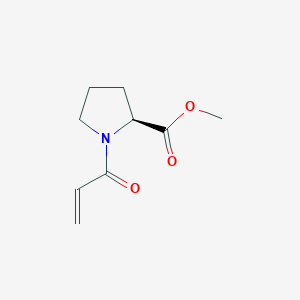

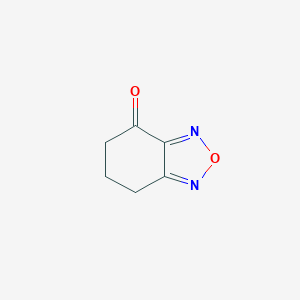

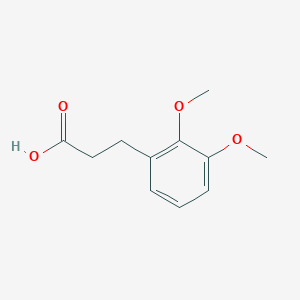

对 1,3-二甲基-1,3-二氮杂环丁烷-2-酮等化合物的研究重点关注其分子结构和键合性质。例如,对 5,5-二甲基-2,2-双(吡啶-2-基)-1,3-二嗪的研究表明,该化合物采用椅式构象,其分子构象由分子内的 C—H⋯N 氢键稳定,形成 S(6) 环基序 (Warad 等,2012)。这项研究有助于理解类似二氮杂环丁烷衍生物的结构动力学。

2. 过氧化氢及其化学相互作用

过氧化氢广泛用于各种化学过程中。例如,它与 1,5-二烯的相互作用,由锇(III)配合物催化,导致顺式四氢呋喃的形成,这在有机合成和化学工程中具有重要意义 (杉本等,2016)。

3. 氧钼

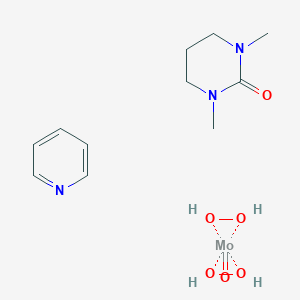

氧钼配合物因其催化性能而受到研究,特别是在烯烃环氧化方面。例如,二氧钼(VI)-二氮杂丁二烯配合物是使用叔丁基氢过氧化物均相环氧化环辛烯的高活性和选择性催化剂 (Valente 等,2004)。这项研究有助于开发有机化学中更高效的催化剂。

4. 吡啶及其衍生物

吡啶及其衍生物是许多化学反应的核心,通常用于创建复杂的分子结构。例如,对 2-苯基-2-(吡啶-2-基)六氢嘧啶的研究表明,吡啶环如何在分子的氢键和整体稳定性中发挥作用 (Jayaratna 和 Norman,2010)。

作用机制

Target of Action

1,3-Dimethyl-1,3-diazinan-2-one: 1,3-Dimethyl-1,3-diazinan-2-one (DMPU) is a dipolar aprotic solvent with very strong electron-donating abilities . It is less toxic and less carcinogenic than similar solvents such as hexamethylphosphoric triamide (HMPA) . Its primary targets are likely to be the molecules or reactions that require a strong electron-donating solvent.

Hydrogen Peroxide: Hydrogen peroxide (H2O2) is a simple peroxide with a broad-spectrum antimicrobial action . It targets most forms of microorganisms, including dormant forms with known high resistance profiles, such as bacterial spores and protozoal cysts .

Oxomolybdenum: Oxomolybdenum species are involved in various biochemical reactions, particularly those involving redox processes . The specific targets of oxomolybdenum would depend on the specific compound and its biological context.

Pyridine: Pyridine is a basic heterocyclic organic compound. It is a precursor for synthesizing target pharmaceuticals and agrochemicals . Its primary targets are likely to be the reactions or molecules that require a basic environment or a pyridine ring.

Mode of Action

1,3-Dimethyl-1,3-diazinan-2-one: It can influence the outcomes of chemical reactions by stabilizing charged intermediates through its strong electron-donating abilities .

Hydrogen Peroxide: Hydrogen peroxide acts as an oxidative biocide, generating free radical species that induce DNA, protein, and membrane lipid damage via oxidation .

Oxomolybdenum: Oxomolybdenum species are involved in redox reactions. They can catalyze the controlled oxo-transfer reaction coupled to an electron transfer between substrate and other cofactors .

Pyridine: The nitrogen in the pyridine ring can participate in hydrogen bonding and can carry a positive charge, which can influence the compound’s interaction with its biological targets .

Biochemical Pathways

The biochemical pathways affected by these compounds would depend on the specific reactions they are involved in. For instance, hydrogen peroxide is involved in various biochemical pathways related to immune response and signal transduction .

Pharmacokinetics

The ADME properties of these compounds would depend on their specific chemical structures and the biological context. For instance, hydrogen peroxide is rapidly decomposed by catalase in normal cells .

Result of Action

The result of the action of these compounds would depend on their specific targets and modes of action. For instance, the antimicrobial action of hydrogen peroxide results in the death of microorganisms .

Action Environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other chemicals. For instance, hydrogen peroxide is unstable in the presence of a base or catalyst .

属性

IUPAC Name |

1,3-dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.C5H5N.Mo.2H2O2.O/c1-7-4-3-5-8(2)6(7)9;1-2-4-6-5-3-1;;2*1-2;/h3-5H2,1-2H3;1-5H;;2*1-2H; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIZQLXAXRBKQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

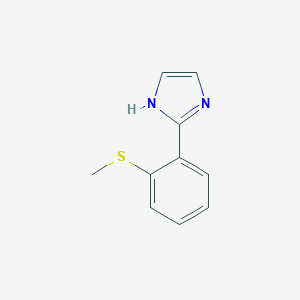

CN1CCCN(C1=O)C.C1=CC=NC=C1.OO.OO.O=[Mo] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21MoN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B139256.png)

![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione](/img/structure/B139257.png)